Ethyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a boronic ester. The reaction conditions often require the presence of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
- 1-isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Uniqueness
Ethyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the boron-containing dioxaborolane group is particularly noteworthy, as it allows for unique interactions in chemical and biological systems.
Properties
Molecular Formula |
C16H26BNO4 |
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Molecular Weight |
307.2 g/mol |
IUPAC Name |
ethyl 1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H26BNO4/c1-8-20-14(19)13-9-12(10-18(13)11(2)3)17-21-15(4,5)16(6,7)22-17/h9-11H,8H2,1-7H3 |
InChI Key |
DIZHFJIRQDBLGO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC)C(C)C |
Origin of Product |
United States |
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